Cephalocyclidin A

Description

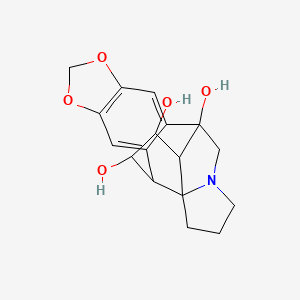

Structure

2D Structure

Properties

IUPAC Name |

16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSAQOVOGNCGNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Cephalocyclidin A: A Technical Guide to its Discovery and Isolation from Cephalotaxus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Cephalocyclidin A, a novel pentacyclic alkaloid derived from the plant genus Cephalotaxus. The document details the methodologies employed in its initial identification and purification, presents its known biological activity, and offers visual representations of the experimental workflow and its cytotoxic effects.

Executive Summary

This compound is a structurally unique alkaloid possessing an unprecedented fused-pentacyclic skeleton with six contiguous asymmetric centers. First isolated from the fruits of Cephalotaxus harringtonia var. nana, its discovery has expanded the diverse family of Cephalotaxus alkaloids, which are known for their cytotoxic and antileukemic properties. The structure of this compound was meticulously elucidated through a combination of spectroscopic techniques, including NMR spectroscopy and X-ray crystallography. Initial biological assays have revealed its moderate cytotoxicity against murine lymphoma and human epidermoid carcinoma cell lines, suggesting its potential as a scaffold for further anticancer drug development.

Discovery and Sourcing

This compound was discovered and isolated by a team of researchers led by Jun'ichi Kobayashi and reported in their 2002 publication in The Journal of Organic Chemistry.[1][2][3] The natural source of this compound is the fruit of Cephalotaxus harringtonia var. nana, a plant belonging to the family Cephalotaxaceae.[1][2][3] This genus is a well-established source of cytotoxic alkaloids, including the clinically significant homoharringtonine.[4]

Experimental Protocols: Isolation and Purification

While the full, detailed experimental protocol from the original publication is not publicly accessible, the general methodology for isolating alkaloids from Cephalotaxus species follows a well-established workflow. This typically involves solvent extraction, acid-base partitioning to separate alkaloids from other plant constituents, and subsequent chromatographic purification.

A. General Extraction and Fractionation:

-

Plant Material Processing: The fruits of Cephalotaxus harringtonia var. nana are collected, dried, and pulverized to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically methanol or ethanol, to draw out a wide range of secondary metabolites, including alkaloids.

-

Acid-Base Partitioning:

-

The crude extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an immiscible organic solvent (e.g., ethyl acetate). The alkaloids, being basic, form salts and dissolve in the acidic aqueous layer.

-

The aqueous layer is then made basic (e.g., with NH₄OH) to a pH of approximately 9-10, liberating the free alkaloids.

-

The free alkaloids are then extracted back into an organic solvent (e.g., chloroform or dichloromethane) to yield a crude alkaloid mixture.

-

B. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude alkaloid mixture is first separated by silica gel column chromatography using a gradient of solvents, such as a chloroform-methanol mixture. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient, to yield the pure this compound.

Structural Elucidation

The complex, three-dimensional structure of this compound was determined using a combination of advanced analytical techniques:

-

Spectroscopic Analysis: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provided initial information about the carbon-hydrogen framework.

-

2D NMR Techniques: NOESY (Nuclear Overhauser Effect Spectroscopy) correlations were crucial in determining the relative stereochemistry of the molecule.[1][2][3]

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provided unambiguous confirmation of the molecular structure and its absolute stereochemistry.[1][2][3]

-

Exciton Chirality Method: This method was also employed to help determine the absolute configuration of the molecule.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative data associated with the biological activity of this compound.

| Cell Line | Description | IC₅₀ (µg/mL) |

| L1210 | Murine Lymphoma | 0.85 |

| KB | Human Epidermoid Carcinoma | 0.80 |

Table 1: In Vitro Cytotoxicity of this compound

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the isolation of this compound and its observed biological effect.

Caption: Generalized workflow for the isolation of this compound.

Caption: Observed cytotoxic effect of this compound on cancer cell lines.

Conclusion and Future Directions

The discovery of this compound represents a significant contribution to the field of natural product chemistry. Its novel pentacyclic structure and moderate cytotoxic activity make it an intriguing candidate for further investigation. Future research should focus on:

-

Total Synthesis: Developing a total synthesis of this compound would provide a sustainable supply for further biological evaluation and the generation of analogues.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects is crucial for understanding its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogues of this compound will help to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in the continued exploration of this compound and its potential applications in oncology.

References

Spectroscopic and Mechanistic Insights into Cephalocyclidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalocyclidin A is a novel pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana.[1] Its unique fused-pentacyclic skeleton and multiple consecutive asymmetric centers make it a molecule of significant interest in natural product chemistry and drug discovery.[1] This document provides a comprehensive overview of the spectroscopic data (MS, IR, and NMR) used to elucidate the structure of this compound. Furthermore, it details the experimental protocols for acquiring this data and explores the potential biological signaling pathways modulated by related Cephalotaxus alkaloids, offering insights into its possible mechanisms of action.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of mass spectrometry, infrared spectroscopy, and extensive nuclear magnetic resonance studies.[1]

Mass Spectrometry (MS)

Mass spectrometry data established the molecular formula of this compound as C₁₇H₁₉NO₅.[1]

| Technique | Ion Mode | m/z | Inference |

| Fast Atom Bombardment MS (FABMS) | (M + H)⁺ | 318 | Pseudomolecular ion |

| High-Resolution FABMS (HRFABMS) | (M + H)⁺ | 318.1316 | Molecular Formula: C₁₇H₁₉NO₅ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound indicated the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3450 | O-H (Hydroxyl) |

| 2920 | C-H (Aliphatic) |

| 1480 | C=C (Aromatic) |

| 1260 | C-O |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data were crucial for determining the complex stereochemistry of this compound. The data presented below is based on the findings from Kobayashi et al. in The Journal of Organic Chemistry (2002). While the full data table is not reproduced here, the following tables represent the format and type of data obtained.

Table 1.1: ¹H NMR Data for this compound in CDCl₃/CD₃OD (4:1)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data from cited literature |

Table 1.2: ¹³C NMR Data for this compound in CDCl₃/CD₃OD (4:1)

| Position | Chemical Shift (δ, ppm) |

| Data from cited literature |

Experimental Protocols

The following sections describe the general methodologies employed in the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound from the fruits of Cephalotaxus harringtonia var. nana is a multi-step process involving extraction and chromatography. The general workflow is depicted in the diagram below.

Caption: Workflow for the isolation of this compound.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H NMR, ¹³C NMR, COSY, NOESY, HMQC, and HMBC spectra were recorded on a dedicated NMR spectrometer. Samples were dissolved in a 4:1 mixture of CDCl₃ and CD₃OD.

-

Mass Spectrometry : FABMS and HRFABMS were performed to determine the molecular weight and elemental composition.

-

Infrared Spectroscopy : The IR spectrum was measured on a neat sample using an FT-IR spectrometer.

-

Optical Rotation : The specific rotation was measured in methanol.

-

Melting Point : The melting point was determined using a standard melting point apparatus.

Biological Context and Potential Signaling Pathways

While the specific signaling pathways targeted by this compound have not been extensively studied, its cytotoxicity against murine lymphoma and human epidermoid carcinoma cells has been reported. Insights into its potential mechanism of action can be drawn from related Cephalotaxus alkaloids, such as homoharringtonine (HHT) and harringtonine. These compounds are known to interfere with the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which is a key component of the innate immune system responsible for detecting cytosolic DNA and triggering a type I interferon response.

The diagram below illustrates the STING-mediated type I interferon pathway and the point of inhibition by certain Cephalotaxus alkaloids.

Caption: STING-mediated interferon signaling and inhibition by Cephalotaxus alkaloids.

Conclusion

This compound represents a structurally complex and biologically intriguing natural product. The spectroscopic data available provides a solid foundation for its structural characterization. Further investigation into its specific molecular targets and mechanism of action is warranted and may reveal novel therapeutic opportunities, potentially in the realm of oncology and immunology, given the activities of its chemical relatives. The detailed experimental workflows and understanding of related compound pathways provided herein serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the X-ray Crystallography Data of Cephalocyclidin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallography data for Cephalocyclidin A, a novel pentacyclic alkaloid. The information contained herein is intended to support researchers and professionals in the fields of medicinal chemistry, structural biology, and drug development in their understanding and utilization of this unique molecular structure.

Introduction

This compound is a structurally complex alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana.[1] Its unprecedented fused-pentacyclic skeleton, featuring six consecutive asymmetric centers, makes it a molecule of significant interest for synthetic and medicinal chemists. The determination of its precise three-dimensional structure through X-ray crystallography has been pivotal in confirming its relative and absolute stereochemistry.[1] This guide summarizes the key crystallographic data and the experimental protocols used to elucidate the structure of this compound hydrochloride.

Crystallographic Data

The crystallographic data for this compound hydrochloride were obtained from colorless plate-like crystals. The quantitative data from the single-crystal X-ray diffraction analysis are presented in the tables below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for this compound Hydrochloride

| Parameter | Value |

| Empirical Formula | C₁₇.₅₀H₂₂ClNO₅.₅₀ |

| Formula Weight | 369.82 |

| Crystal System | Tetragonal |

| Space Group | I4 |

| Crystal Dimensions | 0.25 x 0.03 x 0.02 mm |

| Temperature | -160 (±1) °C |

Table 2: Unit Cell Dimensions

| Parameter | Value |

| a | 20.879(3) Å |

| c | 7.5073(5) Å |

| Volume | 3272.8(6) ų |

| Z | 8 |

| Calculated Density | 1.501 g/cm³ |

Table 3: Data Collection and Refinement Statistics

| Parameter | Value |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| 2θ(max) | 136.1° |

| Reflections Collected | 2717 (observed) |

| Independent Reflections | Not Specified |

| R(int) | Not Specified |

| Final R indices [I>2σ(I)] | R = 0.138, Rw = 0.174, R1 = 0.071 |

| Goodness-of-fit (S) | Not Specified |

Experimental Protocols

The following sections detail the methodologies employed in the crystallization, data collection, and structure refinement of this compound hydrochloride.[1]

Crystallization

Colorless, plate-like crystals of this compound hydrochloride were obtained from a benzene-methanol solution. The reported melting point for these crystals is 205 °C with decomposition.[1]

X-ray Data Collection

A single crystal of this compound hydrochloride with dimensions of 0.25 x 0.03 x 0.02 mm was used for data collection. All measurements were performed on a Rigaku RAXIS-RAPID imaging plate diffractometer equipped with graphite-monochromated Cu Kα radiation. The data were collected at a temperature of -160 (±1) °C. A total of 56 images were collected with five different goniometer settings, corresponding to a 900.0° oscillation angle, up to a maximum 2θ value of 136.1°. The exposure time was 4.50 minutes per degree.

Structure Solution and Refinement

The structure was solved and refined using established crystallographic software. The final cycle of full-matrix least-squares refinement was based on 2717 observed reflections and 239 variable parameters. The refinement converged with unweighted and weighted agreement factors of R = 0.138 and Rw = 0.174, respectively, and an R1 value of 0.071 for reflections with I > 2.0σ(I).

Molecular Interactions and Biological Activity

While the specific signaling pathways for this compound are not yet fully elucidated, it has demonstrated cytotoxic activity against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells. The general mechanism of action for related Cephalotaxus alkaloids, such as homoharringtonine, involves the inhibition of protein synthesis.

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a compound like this compound against cancer cell lines.

Caption: Experimental workflow for determining the cytotoxicity of this compound.

References

Determining the Absolute Stereochemistry of Cephalocyclidin A: A Technical Guide

Introduction: Cephalocyclidin A is a structurally unique pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana. Its complex architecture, featuring six contiguous stereocenters, presented a significant challenge for complete stereochemical assignment. This guide provides an in-depth technical overview of the methodologies employed to unambiguously determine the absolute stereochemistry of this natural product. The elucidation was achieved not through methods suited for peptides, such as Marfey's analysis, but through a multi-pronged approach appropriate for a complex alkaloid, combining 2D NMR spectroscopy, single-crystal X-ray diffraction, and the exciton chirality method.

Determination of Relative Stereochemistry via NOESY

The relative configuration of the six stereocenters in this compound was established through Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects through-space correlations between protons that are in close proximity, typically within 5 Å, allowing for the deduction of their relative spatial arrangement.

Experimental Protocol: 2D NOESY NMR Spectroscopy

A sample of this compound was dissolved in a deuterated solvent mixture (CDCl3/CD3OD, 4:1). A 2D NOESY spectrum was acquired on a suitable NMR spectrometer. The experiment involves a series of radiofrequency pulses with a specific mixing time during which magnetization transfer between spatially close nuclei occurs. The resulting 2D spectrum plots the proton chemical shifts on both axes, with cross-peaks indicating which protons are near each other in space.

Data Presentation: Key NOESY Correlations

The key NOESY correlations that were instrumental in defining the relative stereochemistry of this compound are summarized below. These correlations established the cis relationships between specific protons on the fused-ring system.

| Correlating Proton 1 | Correlating Proton 2 | Inferred Spatial Proximity |

| H-1 (δ 4.15) | H-5 (δ 3.08) | H-1 and H-5 are on the same face of the molecule. |

| H-1 (δ 4.15) | H-10a (δ 2.65) | H-1 and H-10a are on the same face. |

| H-2 (δ 4.65) | H-3 (δ 4.81) | The hydroxyl groups at C-2 and C-3 are cis. |

| H-3 (δ 4.81) | H-4 (δ 3.45) | H-3 and H-4 are on the same face. |

| H-4 (δ 3.45) | H-5 (δ 3.08) | H-4 and H-5 are on the same face. |

| H-11 (δ 4.95) | H-10b (δ 2.95) | H-11 is in spatial proximity to one of the H-10 protons. |

Logical Workflow for Relative Stereochemistry Determination

The observed NOE correlations provided a self-consistent network of spatial restraints, allowing for the construction of a 3D model of the molecule's relative configuration.

Determination of Absolute Stereochemistry via X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry of a molecule, provided that suitable crystals can be obtained. For this compound, this was achieved by forming its hydrochloride salt.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

Colorless crystals of this compound hydrochloride were obtained from a benzene-methanol solution. A selected crystal was mounted on a diffractometer. Data were collected using Cu Kα radiation. The structure was solved by direct methods (SIR97) and expanded using Fourier techniques. The final refinement of the crystallographic data confirmed not only the planar structure and relative stereochemistry but also the absolute configuration of the molecule.[1]

Data Presentation: Crystallographic Data for this compound Hydrochloride

| Parameter | Value |

| Molecular Formula | C₁₇H₁₉NO₅·HCl·2(CH₃OH) |

| Formula Weight | 417.88 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.226(3) |

| b (Å) | 12.551(3) |

| c (Å) | 15.689(3) |

| V (ų) | 2013.2(8) |

| Z | 4 |

| D_calc (g/cm³) | 1.380 |

| Radiation | Cu Kα (λ = 1.5418 Å) |

| R | 0.054 |

| R_w | 0.076 |

Confirmation of Absolute Stereochemistry via Exciton Chirality Method

To further corroborate the absolute stereochemistry determined by X-ray analysis, the exciton chirality method was applied. This chiroptical technique is powerful for determining the absolute configuration of molecules containing two or more chromophores that are spatially close. For this compound, which contains a vicinal diol moiety, derivatization was necessary to introduce suitable chromophores.

Experimental Protocol: Derivatization and CD Spectroscopy

-

Derivatization: this compound was treated with p-methoxycinnamoyl chloride in the presence of a base (e.g., pyridine) to form the bis(p-methoxycinnamoyl) derivative. This reaction attaches the chromophores to the hydroxyl groups at C-2 and C-3.

-

Circular Dichroism (CD) Spectroscopy: The CD spectrum of the resulting derivative was recorded. The interaction between the two p-methoxycinnamoyl chromophores gives rise to a characteristic bisignate (split) Cotton effect.

-

Analysis: The sign of the Cotton effect is directly related to the chirality (dihedral angle) between the two chromophores. A positive exciton chirality (positive first Cotton effect, negative second) corresponds to a positive dihedral angle, and vice versa. For the this compound derivative, the observed CD spectrum confirmed the absolute configuration deduced from the X-ray data.[1]

Overall Workflow for Absolute Stereochemistry Determination

Conclusion

The absolute stereochemistry of this compound was unequivocally established through a synergistic combination of modern analytical techniques. NOESY experiments first provided a detailed picture of the molecule's relative stereochemistry. This framework was then anchored in absolute space using single-crystal X-ray diffraction analysis of its hydrochloride salt. The result was further validated by the application of the exciton chirality method on a chromophoric derivative. This comprehensive approach serves as a robust blueprint for the stereochemical elucidation of complex natural products.

References

The Architecture of a Novel Alkaloid: A Technical Guide to the Biosynthesis of Cephalocyclidin A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the biosynthetic pathway of Cephalotaxus alkaloids, with a specialized focus on the novel pentacyclic structure of Cephalocyclidin A. This document provides a comprehensive overview of the current understanding of the biosynthetic route, detailed experimental methodologies for analysis, and a proposed pathway for the formation of this unique alkaloid.

Introduction to Cephalotaxus Alkaloids

The genus Cephalotaxus is a rich source of structurally diverse and biologically active alkaloids.[1] These compounds, characterized by a complex pentacyclic core, have garnered significant attention from the scientific community due to their potent anti-leukemic properties.[2] The most prominent member, homoharringtonine, is an FDA-approved drug for treating chronic myeloid leukemia.[1][2] Understanding the biosynthetic pathways of these alkaloids is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with improved therapeutic potential. This guide will focus on the biosynthesis of the core Cephalotaxus skeleton and then explore the proposed unique biosynthetic route to this compound.[3]

The Core Biosynthetic Pathway of Cephalotaxus Alkaloids

The biosynthesis of the foundational Cephalotaxus alkaloid, cephalotaxine, is believed to originate from the amino acids L-tyrosine and L-phenylalanine.[4][5] While the complete enzymatic cascade is yet to be fully elucidated, key steps have been proposed and some enzymes have been identified.

The initial stages involve the formation of a phenethylisoquinoline scaffold. This is thought to occur through a Pictet-Spengler condensation of dopamine (derived from tyrosine) and 4-hydroxydihydrocinnamaldehyde. Recent research has identified a phenethylisoquinoline scaffold synthase (ChPSS) from Cephalotaxus hainanensis that catalyzes this crucial step. Another key enzyme family implicated in the early stages is polyphenol oxidase (PPO), which is involved in the hydroxylation of L-tyrosine to L-DOPA, a precursor to dopamine.

Following the formation of the phenethylisoquinoline core, a series of oxidative cyclizations and rearrangements are proposed to occur, leading to the characteristic spirocyclic system of cephalotaxine. While the specific enzymes catalyzing these later-stage modifications are largely unknown, cytochrome P450 monooxygenases and other oxidoreductases are likely involved.

Figure 1: Proposed biosynthetic pathway to the core Cephalotaxus alkaloid skeleton.

Proposed Biosynthesis of this compound

This compound is a unique rearranged Cephalotaxus alkaloid featuring a C1-C11 linkage, forming a novel pentacyclic system.[6] Its biosynthesis is hypothesized to diverge from the main pathway at the stage of an 11-oxocephalotaxine intermediate.[6] This intermediate could undergo an intramolecular aldol reaction, leading to the formation of the distinctive fused ring system of this compound. The enzyme catalyzing this proposed cyclization has not yet been identified but is likely a type of aldolase or a cyclase with aldolase activity.

Figure 2: Proposed biosynthetic pathway of this compound from the Cephalotaxine core.

Experimental Protocols

The elucidation of the biosynthetic pathways of Cephalotaxus alkaloids relies on a combination of advanced analytical and biochemical techniques. The following sections provide an overview of the key experimental protocols.

General Experimental Workflow

The identification and structural elucidation of novel alkaloids like this compound typically follow a standardized workflow, beginning with the extraction of plant material and culminating in detailed structural analysis.

Figure 3: General experimental workflow for the analysis of Cephalotaxus alkaloids.

Extraction and Isolation

-

Plant Material : Air-dried and powdered plant material (e.g., leaves, stems, or fruits) of the Cephalotaxus species is used.

-

Extraction : The powdered material is extracted with an organic solvent, typically ethanol or methanol, at room temperature for an extended period.

-

Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate the alkaloids from other metabolites. The extract is dissolved in an acidic aqueous solution (e.g., 3% tartaric acid) and washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with ammonia) to a pH of around 10 and extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.

-

Chromatographic Purification : The crude alkaloid extract is further purified using column chromatography on silica gel or other stationary phases, with a gradient of solvents of increasing polarity.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC system is commonly employed for the separation and quantification of Cephalotaxus alkaloids.[7][8][9]

-

Column : A C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase : A gradient elution is performed using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).

-

Detection : A UV detector is used for quantification, typically at a wavelength around 290 nm. For identification, the HPLC system is coupled to a mass spectrometer.

Mass Spectrometry (MS) for Identification

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural characterization of Cephalotaxus alkaloids.[7][10]

-

Ionization : Positive ion mode ESI is used to generate protonated molecular ions [M+H]⁺.

-

MS Scan : A full scan is performed to determine the molecular weights of the alkaloids present in the sample.

-

MS/MS Fragmentation : Collision-induced dissociation (CID) is used to fragment the parent ions. The resulting fragmentation patterns provide valuable structural information, allowing for the identification of known alkaloids and the characterization of novel structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

For the definitive structure elucidation of new alkaloids like this compound, a suite of one- and two-dimensional NMR experiments is required.[11][12][13]

-

1D NMR : ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.

-

2D NMR :

-

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons, providing information about the stereochemistry of the molecule.

-

Isotopic Labeling Studies

To definitively trace the biosynthetic pathway, feeding experiments with isotopically labeled precursors are essential.

-

Precursor Selection : Labeled precursors such as [¹³C]-tyrosine, [¹³C]-phenylalanine, or [¹⁵N]-tyrosine are synthesized.

-

Administration : The labeled precursors are administered to Cephalotaxus cell suspension cultures or whole plants.

-

Incubation : The cultures or plants are incubated for a specific period to allow for the incorporation of the labeled precursor into the alkaloids.

-

Extraction and Analysis : The alkaloids are extracted and purified as described above.

-

Detection of Incorporation : Mass spectrometry is used to detect the mass shift in the alkaloids due to the incorporation of the stable isotope. NMR spectroscopy can be used to determine the specific position of the label within the alkaloid structure.

Quantitative Data

The quantitative analysis of biosynthetic pathways involves determining the efficiency of precursor incorporation, enzyme kinetics, and product yields. While specific quantitative data for the biosynthesis of this compound is not yet available, the following table summarizes the types of data that are crucial for a complete understanding of the pathway.

| Data Type | Description | Typical Experimental Method | Significance |

| Precursor Incorporation Rate | The percentage of a labeled precursor that is incorporated into the final product. | Isotopic Labeling Studies with MS or NMR analysis | Confirms the role of a precursor in the biosynthetic pathway and indicates the efficiency of the conversion. |

| Enzyme Kinetics (Km, Vmax) | Kinetic parameters of the enzymes involved in the pathway, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). | In vitro enzyme assays with purified enzymes and varying substrate concentrations. | Characterizes the efficiency and substrate specificity of the biosynthetic enzymes. |

| Product Titer | The concentration of the final alkaloid product in the plant tissue or cell culture. | HPLC with UV or MS detection. | Provides a baseline for efforts to improve product yield through metabolic engineering or optimization of culture conditions. |

| Intermediate Accumulation | The concentration of biosynthetic intermediates. | LC-MS analysis. | Can help to identify rate-limiting steps in the pathway and potential targets for metabolic engineering. |

Conclusion

The biosynthesis of Cephalotaxus alkaloids, particularly novel structures like this compound, represents a fascinating area of natural product chemistry. While the core pathway is beginning to be understood, the specific enzymatic steps leading to the diverse array of these alkaloids remain a fertile ground for future research. The proposed biosynthesis of this compound via an intramolecular aldol reaction of an 11-oxocephalotaxine intermediate provides a testable hypothesis for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to further unravel the intricate biosynthetic network of these medicinally important compounds. Future work should focus on the identification and characterization of the enzymes responsible for the later-stage modifications in the pathway, which will be instrumental for the heterologous production of these valuable alkaloids and the generation of novel, bioactive derivatives.

References

- 1. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 4. Biosynthesis of Cephalotaxus alkaloids. 3. Specific incorporation of phenylalanine into cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. HPLC-electrospray ionization-MS-MS analysis of Cephalotaxus harringtonia leaves and enhancement of the extraction efficiency of alkaloids therein by SFE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mednexus.org [mednexus.org]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Ester-type cephalotaxus alkaloids from Cephalotaxus harringtonia var. drupacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Old and new spectroscopic techniques team up to decipher intricate alkaloids | Research | Chemistry World [chemistryworld.com]

Initial Cytotoxicity Screening of Cephalocyclidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Cephalocyclidin A, a pentacyclic alkaloid. The document summarizes known cytotoxic activities, details relevant experimental protocols, and visualizes key cellular processes and workflows to support further research and development efforts.

Quantitative Cytotoxicity Data

This compound has demonstrated moderate cytotoxic effects against murine and human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from initial screenings are presented below.

| Cell Line | Cell Type | IC50 (µg/mL) |

| Murine Lymphoma L1210 | Murine Lymphoma | 0.85 |

| Human Epidermoid Carcinoma KB | Human Epidermoid Carcinoma | 0.80 |

Experimental Protocols

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability and determining the IC50 of a compound.

Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

-

This compound

-

Target cancer cell lines (e.g., L1210, KB)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count to determine cell density.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells on a plate shaker for 5-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a cytotoxicity screening assay.

Cephalocyclidin A Activity in Murine Lymphoma L1210 Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic activity of Cephalocyclidin A, a pentacyclic alkaloid derived from Cephalotaxus harringtonia var. nana, against the murine lymphoma L1210 cell line. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its activity, and proposes potential signaling pathways involved in its mechanism of action based on the activity of related compounds.

Quantitative Data Summary

This compound has demonstrated potent cytotoxic effects on L1210 cells in vitro. The key quantitative measure of its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cell Line | IC50 (μg/mL) |

| This compound | Murine Lymphoma L1210 | 0.85[1] |

Postulated Mechanism of Action

While specific studies on the detailed molecular mechanism of this compound in L1210 cells are not extensively available, the broader family of Cephalotaxus alkaloids is known to induce apoptosis in leukemia cells. It is hypothesized that this compound may share a similar mechanism of action, primarily through the induction of the intrinsic mitochondrial apoptosis pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the activation of a cascade of caspases.

Additionally, many cytotoxic agents that induce apoptosis also cause disruptions in the normal progression of the cell cycle. It is plausible that this compound treatment could lead to cell cycle arrest at specific checkpoints, such as G2/M, which is a common response to DNA damage or cellular stress induced by cytotoxic compounds.

Experimental Protocols

To assess the activity of this compound in L1210 cells, a series of standard in vitro assays can be employed. The following protocols provide a detailed methodology for determining cytotoxicity, analyzing apoptosis, and evaluating cell cycle distribution.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the IC50 value of a compound.

a. Cell Culture:

-

Murine lymphoma L1210 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

-

L1210 cells are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/mL.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.

-

The diluted compound is added to the wells containing the cells. A vehicle control (medium with the solvent at the highest concentration used) is also included.

-

The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

a. Cell Treatment:

-

L1210 cells are treated with this compound at its IC50 concentration (and other relevant concentrations) for a defined period (e.g., 24, 48 hours). A vehicle-treated control group is also included.

b. Staining Procedure:

-

After treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

The cells are resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry.

c. Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

a. Cell Treatment:

-

L1210 cells are treated with this compound at various concentrations for a specific duration.

b. Staining Procedure:

-

Cells are harvested and washed with PBS.

-

The cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membrane.

-

The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI). RNase A digests RNA to ensure that PI only binds to DNA.

-

The stained cells are analyzed by flow cytometry.

c. Data Interpretation:

-

The DNA content of the cells is measured. Cells in the G1 phase of the cell cycle will have a 2n DNA content, cells in the G2 and M phases will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n.

-

An accumulation of cells in a particular phase (e.g., G2/M) would indicate cell cycle arrest at that checkpoint.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathway for this compound-induced apoptosis and a typical experimental workflow for assessing its cytotoxicity.

Caption: Workflow for determining the IC50 of this compound.

Caption: Hypothesized mitochondrial-mediated apoptotic pathway.

References

No Direct Research Found on Cephalocyclidin A's Effect on Human Epidermoid Carcinoma KB Cells

A comprehensive review of available scientific literature reveals a significant gap in research regarding the specific effects of Cephalocyclidin A on human epidermoid carcinoma KB cells. Despite extensive searches, no studies were identified that directly investigate the cytotoxic, apoptotic, or cell signaling effects of this novel pentacyclic alkaloid on this particular cancer cell line.

Current research on this compound has primarily focused on its isolation, structural elucidation, and total synthesis.[1][2][3][4] While the intricate molecular architecture of this compound has garnered attention from synthetic chemists, its biological activities, particularly its potential as an anti-cancer agent against specific cell lines like the KB human oral epidermoid carcinoma, remain unexplored in published literature.

Human epidermoid carcinoma KB cells are a widely utilized model in cancer research for screening potential therapeutic agents.[5][6][7] Studies on other natural and synthetic compounds have demonstrated various mechanisms of action in KB cells, including the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, compounds have been shown to induce apoptosis in KB cells through pathways involving reactive oxygen species (ROS) production and alterations in mitochondrial membrane potential.[7][8] Furthermore, the modulation of key signaling pathways, such as those involving NF-κB and MAPKs, has been implicated in the apoptotic response of cancer cells to therapeutic agents.[9]

While research on the related compound, Cephalotaxine, has shown induction of the mitochondrial apoptosis pathway in leukemia cells, these findings cannot be directly extrapolated to this compound or the KB cell line.[10] The unique structural features of this compound may confer distinct biological properties and mechanisms of action.

Therefore, without any direct experimental data, it is not possible to provide a technical guide, quantitative data tables, experimental protocols, or signaling pathway diagrams as requested. The absence of such foundational research highlights a potential area for future investigation in the field of oncology and drug discovery. Further studies are warranted to determine if this compound possesses cytotoxic activity against human epidermoid carcinoma KB cells and to elucidate the underlying molecular mechanisms.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalytic Asymmetric Polycyclization of Tertiary Enamides with Silyl Enol Ethers: Total Synthesis of (-)-Cephalocyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - figshare - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Effect of Thymus caramanicus Jalas on Human Oral Epidermoid Carcinoma KB Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multidrug-resistant human KB carcinoma cells are highly resistant to the protein phosphatase inhibitors okadaic acid and calyculin A. Analysis of potential mechanisms involved in toxin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fucoxanthin induced apoptotic cell death in oral squamous carcinoma (KB) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inducing the cell cycle arrest and apoptosis of oral KB carcinoma cells by hydroxychavicol: roles of glutathione and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]

Cephalocyclidin A: A Technical Guide to a Novel Pentacyclic Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalocyclidin A is a novel, cytotoxic pentacyclic alkaloid first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2][3] Its unique and complex fused-pentacyclic skeleton, featuring six contiguous asymmetric centers, has attracted significant interest from the scientific community.[1][2] This document provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, biological activity, and the sophisticated strategies developed for its total synthesis. Detailed experimental protocols for its isolation and synthesis are presented, alongside visualizations of its proposed biosynthetic origin and synthetic pathways to facilitate a deeper understanding of this complex molecule.

Physicochemical Properties

This compound possesses a distinct set of physical and chemical properties defined by its intricate molecular architecture. The key quantitative data for this alkaloid are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉NO₅ | [4] |

| Molecular Weight | 317.34 g/mol | [4] |

| Boiling Point | 545.75 °C | [4] |

| CAS Number | 421583-14-4 | [4] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in Methanol | [2] |

Biological Activity

This compound has demonstrated notable cytotoxic effects against specific cancer cell lines. This activity is consistent with other alkaloids isolated from the Cephalotaxus genus, some of which are known for their potent antileukemic properties.[2]

| Cell Line | Assay Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Murine Lymphoma L1210 | Cytotoxicity | 0.85 | ~2.68 | [5] |

| Human Epidermoid Carcinoma KB | Cytotoxicity | 0.80 | ~2.52 | [5] |

Note: Molar concentrations were calculated from the provided µg/mL values and the molecular weight of this compound.

The precise mechanism of action for this compound has not been fully elucidated. However, it is hypothesized to share similarities with other Cephalotaxus alkaloids, such as homoharringtonine, which are known inhibitors of protein synthesis.[6]

Experimental Protocols

Isolation of this compound from Cephalotaxus harringtonia var. nana

The following protocol is based on the methodology described by Kobayashi et al.[2]

-

Extraction: The fresh fruits of C. harringtonia var. nana (955 g) were crushed and extracted three times with methanol (1 L).

-

Acid-Base Partitioning: The resulting methanol extract (78 g) was treated with 3% tartaric acid to achieve a pH of 2. This acidic solution was then partitioned with ethyl acetate (EtOAc) to separate non-basic compounds.

-

Basification and Extraction: The aqueous layer was then basified with sodium bicarbonate (NaHCO₃) and extracted with chloroform (CHCl₃) to isolate the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction was subjected to a series of chromatographic separations, including silica gel and reversed-phase HPLC, to yield pure this compound. It was noted that the hydrochloride salt of this compound was formed during the extraction and purification process using chloroform.[2]

Total Synthesis of (–)-Cephalocyclidin A

The total synthesis of (–)-Cephalocyclidin A is a complex, multi-step process. A key strategy, developed by Zhang, Tu, and co-workers, involves a catalytic asymmetric polycyclization and a late-stage radical cyclization.[7][8]

-

Precursor Synthesis: An enamide precursor is synthesized over several steps, starting from known materials. This involves the condensation of a specific amine, a β-silyl cyclopentanone, and an acyl chloride to afford the key enamide intermediate.[8]

-

Catalytic Asymmetric Polycyclization: The enamide undergoes a Cu(II)-catalyzed enantioselective polycyclization cascade with a terminal silyl enol ether. This crucial step assembles the core bicyclic or tricyclic N-heterocycle structure with high enantioselectivity.[7][8]

-

Intermediate Functionalization: The resulting polycyclic intermediate is then further functionalized. This includes steps like an intramolecular Giese radical cyclization to form the final carbocycle of the caged structure.[7][9]

-

Final Steps: The synthesis is completed through final reduction and deprotection steps to yield (–)-Cephalocyclidin A.[9]

Visualized Pathways

Proposed Biosynthetic Pathway of this compound

The unique structure of this compound is thought to arise from a rearrangement of a cephalotaxine-derived skeleton. The proposed biogenesis involves an intramolecular aldol reaction from a putative 11-oxocephalotaxine intermediate.[5]

Caption: Proposed biogenetic origin of this compound.

Workflow for the Total Synthesis of (–)-Cephalocyclidin A

The asymmetric total synthesis of (–)-Cephalocyclidin A leverages advanced organic chemistry reactions to construct its complex pentacyclic framework.

Caption: Key stages in the total synthesis of (–)-Cephalocyclidin A.

Conclusion

This compound stands out as a structurally novel and biologically active natural product. Its moderate cytotoxicity warrants further investigation into its mechanism of action and potential as a lead compound in drug discovery programs. The successful total synthesis of this compound not only confirms its complex structure but also provides a pathway for the creation of analogues for structure-activity relationship studies. This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of this intriguing pentacyclic alkaloid.

References

- 1. This compound, a novel pentacyclic alkaloid from Cephalotaxus harringtonia var. nana. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - this compound, a Novel Pentacyclic Alkaloid from Cephalotaxus harringtonia var. nana - figshare - Figshare [figshare.com]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Recent total synthesis of natural products leveraging a strategy of enamide cyclization [beilstein-journals.org]

Methodological & Application

Application Notes: Cu(II)-Catalyzed Enantioselective Polycyclization for Cephalocyclidin A Synthesis

Application Notes and Protocols: Isolation and Purification of Cephalocyclidin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalocyclidin A is a novel, pentacyclic alkaloid first isolated from the fruits of Cephalotaxus harringtonia var. nana.[1][2] It belongs to the family of Cephalotaxus alkaloids, which are of significant interest due to their diverse and complex chemical structures and potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound, based on established methods for the extraction and separation of alkaloids from Cephalotaxus species. While the precise experimental details for this compound are not exhaustively published, this guide synthesizes available information to provide a robust starting point for its isolation.

Data Presentation: Representative Purification Summary

The following table summarizes the expected outcomes of a typical purification process for this compound from Cephalotaxus harringtonia var. nana. The values presented are illustrative and may vary depending on the starting material and specific experimental conditions.

| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield (mg) | Purity (%) |

| Crude Methanolic Extract | 1000 (dried fruits) | 5000 | 50,000 | <1 |

| Crude Alkaloid Fraction | 50,000 | 500 | 2,500 | ~5 |

| Silica Gel Chromatography | 2,500 | 200 (pooled fractions) | 300 | ~40 |

| Preparative HPLC | 300 | 50 (pooled fractions) | 25 | >95 |

Experimental Protocols

Extraction of Crude Alkaloids

This protocol describes the initial extraction of the total alkaloid content from the plant material.

Materials:

-

Dried and powdered fruits of Cephalotaxus harringtonia var. nana

-

Methanol (MeOH), analytical grade

-

Hydrochloric acid (HCl), 1% aqueous solution

-

Ammonium hydroxide (NH₄OH), 5% aqueous solution

-

Ethyl acetate (EtOAc), analytical grade

-

Chloroform (CHCl₃), analytical grade

-

Large glass percolator or extraction vessel

-

Rotary evaporator

-

Separatory funnel (2L)

-

pH meter or pH strips

Procedure:

-

Macerate 1 kg of dried, powdered fruits of C. harringtonia var. nana in 5 L of methanol at room temperature for 72 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Suspend the crude extract in 1 L of 1% aqueous HCl and partition with an equal volume of ethyl acetate three times to remove acidic and neutral compounds.

-

Adjust the pH of the acidic aqueous layer to 7-8 with a 5% ammonium hydroxide solution.

-

Extract the aqueous layer with an equal volume of chloroform three times to obtain the crude alkaloid fraction.

-

Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

Initial Fractionation by Silica Gel Column Chromatography

This step aims to separate the crude alkaloid mixture into fractions of increasing polarity.

Materials:

-

Crude alkaloid extract

-

Silica gel (200-300 mesh) for column chromatography

-

Chloroform (CHCl₃), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in chloroform.

-

Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).

-

Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.

-

Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., CHCl₃:MeOH, 95:5), and visualize the spots under a UV lamp.

-

Combine the fractions containing compounds with similar TLC profiles. The fractions containing this compound are expected to elute in the mid-polarity range.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This final step is designed to isolate this compound to a high degree of purity.

Materials:

-

Partially purified fraction containing this compound

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)

-

Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm particle size)

-

HPLC system with a preparative pump, autosampler (or manual injector), and a UV detector

-

Fraction collector

Procedure:

-

Dissolve the enriched fraction from the silica gel chromatography in a minimal amount of the initial HPLC mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of methanol and water).

-

Inject the sample onto the column.

-

Elute the column with a linear gradient of increasing methanol in water (e.g., from 40% to 80% methanol over 40 minutes). A small amount of an acid modifier like TFA (0.1%) can be added to both solvents to improve peak shape.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound using a fraction collector.

-

Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure to obtain purified this compound.

-

Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

Application Note: A Proposed HPLC Method for the Analysis of Cephalocyclidin A

Introduction

Cephalocyclidin A is a cyclic hexapeptide, and like many cyclic peptides, its analysis presents unique challenges due to its structural properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of such compounds. This document outlines a proposed Reversed-Phase HPLC (RP-HPLC) method, a common and effective approach for analyzing cyclic peptides. The following protocol is a robust starting point for researchers and drug development professionals, designed to be adapted and optimized for specific analytical needs, such as purity assessment, quantification in biological matrices, or quality control in manufacturing processes.

The development of a successful HPLC method for cyclic peptides like this compound hinges on careful selection of the stationary phase, mobile phase composition, and detector settings to achieve optimal resolution, peak shape, and sensitivity.

Experimental Protocols

1. Recommended Equipment and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV-Vis or PDA detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade or ultrapure.

-

Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade.

-

Methanol, HPLC grade (for sample preparation).

-

Syringe filters (0.22 µm or 0.45 µm).

-

Analytical balance.

-

Vortex mixer and sonicator.

2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh a small amount of purified this compound standard and dissolve it in methanol or a 50:50 mixture of acetonitrile and water to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Preparation: The preparation of the sample will depend on its matrix. For a relatively clean sample, dissolve it in the initial mobile phase. For more complex matrices (e.g., fermentation broth, biological fluids), a solid-phase extraction (SPE) may be necessary to remove interfering substances.

-

Filtration: Prior to injection, filter all standards and samples through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.

3. HPLC Method Parameters

A gradient elution method is typically required for the analysis of cyclic peptides to ensure adequate separation from impurities and a reasonable run time.

| Parameter | Recommended Setting |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient Program | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 214 nm (for peptide bonds) or other suitable wavelength |

| Injection Volume | 10 µL |

4. Data Analysis

-

Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.

-

Quantification: A calibration curve can be constructed by plotting the peak area versus the concentration of the working standards. The concentration of this compound in the sample can then be determined from this curve.

-

Purity: The purity of this compound can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Example Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 22.0 | 10 | 90 |

| 22.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Table 2: Hypothetical Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,500 |

| 50.0 | 759,900 |

| 100.0 | 1,525,000 |

Visualizations

Caption: Workflow for the HPLC analysis of this compound.

Application Notes and Protocols for Cephalocyclidin A Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalocyclidin A is a pentacyclic alkaloid isolated from Cephalotaxus harringtonia var. nana.[1] As a member of the Cephalotaxus alkaloids, a class of compounds known for their cytotoxic and antileukemic properties, this compound presents a promising candidate for further investigation in cancer research and drug development.[1][2] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, along with relevant cytotoxicity data and a proposed mechanism of action based on the activity of related compounds.

Cytotoxicity of this compound

This compound has demonstrated moderate cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been determined for the following cell lines:

| Cell Line | Cell Type | IC50 (µg/mL) |

| L1210 | Murine Lymphoma | 0.85[1][3] |

| KB | Human Epidermoid Carcinoma | 0.80[1][3] |

Proposed Signaling Pathway for Cytotoxicity

While the precise signaling pathway of this compound's cytotoxicity is yet to be fully elucidated, the mechanisms of related Cephalotaxus alkaloids, such as Homoharringtonine (HHT) and Cephalotaxine, suggest a likely mechanism involving the induction of apoptosis.[4][5] HHT has been shown to induce apoptosis through the modulation of various signaling pathways, including the JAK/STAT, SP1/TET1/5hmC/FLT3/MYC, and TGF-β pathways.[6][7][8][9] Furthermore, Cephalotaxine has been demonstrated to activate the mitochondrial apoptosis pathway.[4]

Based on this evidence, a proposed signaling pathway for this compound involves the induction of apoptosis through the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (e.g., Caspase-9, Caspase-3), ultimately leading to programmed cell death.

Caption: Proposed apoptotic signaling pathway of this compound.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[10][11][12][13] It is a reliable and sensitive method for in vitro cytotoxicity screening of chemical compounds.[12][13]

Materials

-

Cancer cell lines (e.g., L1210, KB)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v) in deionized water, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Acetic acid, 1% (v/v) in deionized water

-

Tris base solution, 10 mM, pH 10.5

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader (510 nm)

Experimental Workflow

Caption: Experimental workflow for the SRB cytotoxicity assay.

Step-by-Step Protocol

-

Cell Plating:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[10]

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.[10]

-

-

Washing:

-

Carefully discard the supernatant.

-

Wash the plate five times with 1% acetic acid to remove unbound SRB dye.[10]

-

Allow the plate to air dry completely.

-

-

Staining:

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Second Washing:

-

Quickly discard the SRB solution.

-

Wash the plate five times with 1% acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Read the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell growth inhibition using the following formula:

-

% Growth Inhibition = 100 - [ (Absorbance of treated cells / Absorbance of control cells) x 100 ]

-

-

Plot the percentage of growth inhibition against the log of the drug concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Conclusion

The provided protocols and data serve as a valuable resource for researchers investigating the cytotoxic properties of this compound. The SRB assay offers a robust and reproducible method for determining the in vitro efficacy of this compound against various cancer cell lines. Further exploration of the proposed apoptotic signaling pathway will contribute to a deeper understanding of its mechanism of action and its potential as a therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homoharringtonine affects the JAK2-STAT5 signal pathway through alteration of protein tyrosine kinase phosphorylation in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homoharringtonine targets Smad3 and TGF-β pathway to inhibit the proliferation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC | Haematologica [haematologica.org]

- 10. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Testing of Cephalocyclidin A on HCT116 Cell Line

Note to Researchers: Following a comprehensive search of available scientific literature, no specific data was found regarding the in vitro testing of Cephalocyclidin A on the HCT116 human colorectal carcinoma cell line. The following application notes and protocols are therefore provided as a generalized framework based on standard methodologies for testing novel compounds on this cell line. These protocols should be adapted and optimized by researchers based on the physicochemical properties of this compound and empirical observations.

Introduction

The HCT116 cell line is a well-characterized human colorectal cancer cell line widely used in cancer research and for the screening of novel therapeutic agents.[1][2] These cells are known for their rapid proliferation and are a suitable model for studying the efficacy of potential anti-cancer compounds. This document outlines a series of standard protocols to assess the in vitro effects of a hypothetical compound, this compound, on the HCT116 cell line, including cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Materials and Reagents

-

HCT116 cell line

-

McCoy's 5A Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Propidium Iodide (PI)

-

RNase A

-

Annexin V-FITC Apoptosis Detection Kit

-

BCA Protein Assay Kit

-

Primary and secondary antibodies for Western blotting (e.g., for PARP, Caspase-3, Cyclin D1, CDK4, p21, p53, β-actin)

-

Lysis buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescence detection reagents

Experimental Protocols

HCT116 Cell Culture and Maintenance

-